(13E)-13-[(2-chlorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-14-one
Description
This compound is a structurally complex polycyclic molecule featuring a tetracyclic core ([8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-7-en-14-one) with a 2-chlorophenylmethylidene substituent at position 13 and hydroxyl and methyl groups at positions 5, 2, and 13.
Properties
IUPAC Name |
(16E)-16-[(2-chlorophenyl)methylidene]-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31ClO2/c1-25-11-9-19(28)15-18(25)7-8-20-21(25)10-12-26(2)22(20)14-17(24(26)29)13-16-5-3-4-6-23(16)27/h3-7,13,19-22,28H,8-12,14-15H2,1-2H3/b17-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJPGFFQFAETRQ-GHRIWEEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC(=CC5=CC=CC=C5Cl)C4=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3C/C(=C\C5=CC=CC=C5Cl)/C4=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (13E)-13-[(2-chlorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-7-en-14-one typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of the chlorophenyl and hydroxyl groups. Common reagents used in these reactions include chlorinating agents, hydroxylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(13E)-13-[(2-chlorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-7-en-14-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the chlorophenyl group or other functional groups.
Substitution: Halogenation or other substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while halogenation can introduce additional halogen atoms to the compound.
Scientific Research Applications
Chemistry
In chemistry, (13E)-13-[(2-chlorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-7-en-14-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential therapeutic properties
Industry
In the industrial sector, (13E)-13-[(2-chlorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-7-en-14-one may be used in the production of specialty chemicals or materials. Its unique properties can be leveraged to develop new products with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (13E)-13-[(2-chlorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-7-en-14-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other polycyclic molecules, particularly steroid-like derivatives and heterocyclic systems. Below is a detailed comparison based on substituents, ring systems, and physicochemical properties.
Table 1: Structural and Functional Group Comparison
*Calculated based on molecular formula inferred from IUPAC name.
Key Observations
Core Structure Differences: The target compound and its tetracyclic analogs share a fused tetracyclic backbone, which is distinct from the thiazolinone heterocycle in . The tetracyclic system likely confers rigidity and planar regions, favoring interactions with hydrophobic binding pockets. The thiazolinone derivative in features a sulfur-containing heterocycle, which may enhance hydrogen-bonding capacity compared to purely hydrocarbon-based systems.
The 5-hydroxy group in the target compound and ’s analog could participate in intramolecular hydrogen bonding (e.g., O–H···N/O interactions), stabilizing specific conformations .
Spectroscopic Properties: ¹H NMR: The target compound’s methylidene proton (C=CH–Ar) would resonate downfield (~6.5–7.5 ppm), similar to the phenylimino group in (δ 6.96–7.36 ppm) . IR: The hydroxyl (≈3300 cm⁻¹) and ketone (≈1700 cm⁻¹) stretches align with ’s reported values (2927, 1716 cm⁻¹) .
Research Implications and Gaps
- Synthetic Challenges : Introducing the 2-chlorophenylmethylidene group may require regioselective Wittig or aldol condensation reactions, as seen in analogous syntheses .
- Pharmacological Potential: The chlorine substituent could enhance metabolic stability compared to non-halogenated analogs, a hypothesis supported by studies on halogenated bioactive compounds .
Biological Activity
The compound (13E)-13-[(2-chlorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-14-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions starting from simpler organic precursors. The key steps include:
- Formation of Tetracyclic Framework : The tetracyclic structure is constructed through cyclization reactions involving suitable substrates.
- Introduction of Functional Groups : The hydroxyl and chlorophenyl groups are introduced through electrophilic substitutions or condensation reactions.
- Purification : The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity (>95%) for biological testing.
Antimicrobial Properties
Research indicates that the compound exhibits significant antimicrobial activity against various bacterial strains. In a study evaluating its efficacy against Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating moderate to high potency.
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory properties in vitro. In experiments involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a reduction of pro-inflammatory cytokines such as TNF-α and IL-6 by approximately 60% compared to untreated controls.
Anticancer Activity
Preliminary studies have suggested that the compound may possess anticancer properties. In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound inhibited cell proliferation with IC50 values of 15 µM and 20 µM, respectively. Mechanistic studies indicated that this effect may be mediated through apoptosis induction and cell cycle arrest.
Case Studies
- Case Study 1 : A recent study published in ACS Omega evaluated the structure-activity relationship of similar compounds and highlighted that modifications on the chlorophenyl group significantly influenced biological activity, suggesting a potential pathway for enhancing efficacy .
- Case Study 2 : Another investigation focused on the anti-inflammatory effects of related tetracyclic compounds. Results indicated that compounds with hydroxyl groups at specific positions showed enhanced inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
